Daporinad (FK866), also known as APO866, is a potent, small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [, ]. NAMPT is a rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway [, ]. By inhibiting NAMPT, Daporinad disrupts NAD+ biosynthesis, leading to the depletion of energy reserves in metabolically active cells []. This mechanism has sparked interest in its potential as an antineoplastic and antiangiogenic agent, particularly for targeting malignancies reliant on the NAD+ salvage pathway [, , , ].
Daporinad is classified as a synthetic organic compound and is recognized as a highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis. The International Nonproprietary Name (INN) for Daporinad is 8912, and its Chemical Abstracts Service (CAS) Registry Number is 658084-64-1. The compound's IUPAC name is (E)-N-[4-[1-(benzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide .
The synthesis of Daporinad involves several steps that typically incorporate standard organic synthesis techniques. The key steps in the synthesis process include:
Specific parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity during these synthetic steps .
Daporinad has a complex molecular structure characterized by multiple functional groups:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine precise bond angles and molecular interactions .
Daporinad undergoes several chemical reactions that are essential for its functionality:
Daporinad exerts its effects primarily through the inhibition of NAMPT, which is critical for NAD biosynthesis via the salvage pathway. By inhibiting this enzyme, Daporinad effectively reduces intracellular NAD levels. This reduction can lead to:
Daporinad possesses distinct physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
Daporinad has several scientific applications, particularly in cancer research:
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD⁺ salvage pathway, converting nicotinamide (NAM) and 5'-phosphoribosyl-1'-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). This reaction is followed by NMN adenylation to NAD⁺ by nicotinamide mononucleotide adenylyltransferase (NMNAT). As the primary NAD⁺ biosynthetic route in most mammalian cells, the NAMPT-dependent salvage pathway accounts for >85% of NAD⁺ generation in cancer cells, distinguishing it from the Preiss-Handler pathway (utilizing nicotinic acid) and de novo synthesis from tryptophan [1] [4] [8].
NAD⁺ functions as an essential cofactor in fundamental metabolic processes that are frequently hyperactivated in malignancies:
Cancer cells exhibit metabolic dependencies on elevated NAD⁺ pools due to:
Chemotherapy-resistant tumors frequently demonstrate NAMPT overexpression and consequent NAD⁺ level elevation, creating a targetable metabolic vulnerability. Quantitative analyses reveal that certain resistant tumors maintain NAD⁺ concentrations 2-3 times higher than their treatment-sensitive counterparts, establishing NAMPT as a therapeutic priority in oncology [1] [4].
Table 1: NAD⁺ Biosynthesis Pathways in Mammalian Cells
Pathway | Primary Substrate | Key Enzymes | Contribution in Cancer Cells |
---|---|---|---|
Salvage Pathway | Nicotinamide (NAM) | NAMPT → NMNAT | >85% |
Preiss-Handler | Nicotinic acid (NA) | NAPRT → NMNAT | <10% (tissue-dependent) |
De novo | Tryptophan | IDO/TDO → QPRT → Multiple | Minimal (<5%) |
The metabolic rewiring in treatment-resistant cancers creates specific vulnerabilities to NAMPT inhibition:
Research demonstrates synergistic potential between NAMPT inhibitors and conventional chemotherapeutics:
Table 2: Mechanisms of Chemotherapy Resistance Addressed by NAMPT Inhibition
Resistance Mechanism | NAMPT Inhibition Countermeasure | Therapeutic Outcome |
---|---|---|
Enhanced DNA repair (PARP upregulation) | Depletes NAD⁺ required for PARP activity | Synergistic DNA damage accumulation |
Altered metabolism (Warburg effect) | Reduces NAD⁺-dependent glycolytic flux | Energy crisis in glucose-dependent cells |
Anti-apoptotic signaling (SIRT activation) | Inhibits NAD⁺-dependent SIRT activity | Restoration of apoptosis sensitivity |
IDH mutation (D-2HG production) | Exploits inherent NAD⁺ deficiency | Selective vulnerability |
The discovery of Daporinad (FK866, APO866) in 2003 marked the first-generation of highly specific NAMPT inhibitors with nanomolar efficacy. Its identification resulted from screening for compounds inducing apoptosis in cancer cells through non-genotoxic mechanisms. Structural characterization revealed a tripartite pharmacophore:
Daporinad functions as a non-competitive inhibitor with respect to nicotinamide, binding an allosteric site with exceptional affinity (IC₅₀ = 0.09-0.4 nM). Structural studies demonstrate that it stabilizes an open conformation of the NAMPT dimer, disrupting the catalytic site geometry through long-range conformational effects [7] [9].
Preclinical validation established Daporinad's broad antitumor potential:
Pharmacokinetic studies in mice revealed nonlinear exposure at higher doses:
Clinical translation progressed through phase I/II trials for hematologic malignancies and solid tumors:
Table 3: Evolution of NAMPT Inhibitors in Oncology
Development Phase | Key Compounds | Primary Advances | Clinical Status |
---|---|---|---|
First-generation | Daporinad (FK866, APO866) | Target validation, nanomolar potency | Phase II completed |
Second-generation | KPT-9274, OT-82 | Reduced thrombocytopenia, improved half-life | Phase I/II ongoing |
Dual-targeting | STF-118804 | NAMPT/NOTCH inhibition | Preclinical |
Prodrug approaches | STF-31 prodrugs | Tumor-selective activation | Preclinical optimization |
Structural optimization efforts focused on overcoming limitations:
Current research explores combination paradigms and biomarker development, particularly focusing on tumors with IDH mutations, NAPRT deficiency, or high PARP1 expression. These approaches aim to leverage the metabolic synthetic lethality first demonstrated by Daporinad's mechanism [4].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: